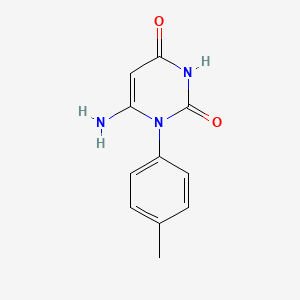

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of fused pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound is a derivative of pyrimidine with specific substituents that include an amino group and a p-tolyl group attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives has been described, leading to the formation of azomethine ylides through condensation processes or pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction of the imines . Although the specific synthesis of this compound is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 6-Amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate, has been analyzed and found to consist of two molecules of the pyrimidine derivative and one molecule of water forming the asymmetric unit in space group P-1 . This structure forms a one-dimensional hydrogen-bonded chain, with the chains being cross-linked by hydrogen bonds to the second molecule and the water molecule. This information provides insight into the potential hydrogen bonding and molecular interactions that could be expected in this compound.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be quite diverse depending on the substituents attached to the ring. As mentioned, reactions with α-amino acid derivatives can lead to different products based on the N-substituent patterns of the amino acid derivatives used . This suggests that this compound could also undergo various chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the data, the properties of similar compounds can offer some predictions. For example, the hemihydrate form of a related compound indicates the likelihood of this compound to form hydrates and participate in hydrogen bonding, which could affect its solubility, melting point, and other physical properties . The presence of amino and p-tolyl groups could also influence the compound's acidity, basicity, and reactivity towards electrophiles and nucleophiles.

科学的研究の応用

Anti-inflammatory Applications

Research developments have highlighted pyrimidines' significant anti-inflammatory activities. These effects are attributed to their ability to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed structure-activity relationships (SARs) of various pyrimidines suggest potential pathways for developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Broad Pharmacological Activities

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. Their structural diversity allows for significant medicinal applications, indicating a promising scaffold for the development of new biologically active compounds (Chiriapkin, 2022).

Role in DNA Repair Mechanisms

Studies on photolyase, an enzyme involved in the repair of sun-induced DNA damage, shed light on the importance of pyrimidine compounds in biochemical pathways. Pyrimidines play a crucial role in the molecular mechanism and repair photocycle of DNA damage, highlighting their significance beyond pharmacological applications (Zhang et al., 2017).

Anti-Alzheimer's Research

The investigation into pyrimidine derivatives for their potential as anti-Alzheimer's agents demonstrates their importance in addressing neurological disorders. The exploration of structure-activity relationships and pharmacological advancements of pyrimidine moiety emphasizes the scaffold's therapeutic potential in neurology (Das et al., 2021).

Anticancer Applications

The anticancer potential of pyrimidines has been extensively documented, with a focus on their ability to interact with various enzymes, targets, and receptors. The review of patent literature reveals a significant number of pyrimidine-based anticancer agents, indicating their prominence in cancer research and therapy (Kaur et al., 2014).

作用機序

Target of Action

It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

It is known that pyrimidine derivatives interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their diverse biological activities .

Pharmacokinetics

It is suggested that pyrimidine derivatives have good pharmacokinetic properties .

Result of Action

It is known that pyrimidine derivatives can have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

特性

IUPAC Name |

6-amino-1-(4-methylphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBPZIJJFVHORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)